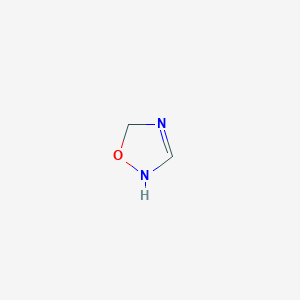

2,5-Dihydro-1,2,4-oxadiazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

24990-21-4 |

|---|---|

Fórmula molecular |

C2H4N2O |

Peso molecular |

72.07 g/mol |

Nombre IUPAC |

2,5-dihydro-1,2,4-oxadiazole |

InChI |

InChI=1S/C2H4N2O/c1-3-2-5-4-1/h1H,2H2,(H,3,4) |

Clave InChI |

HBJUQLMVCIEESP-UHFFFAOYSA-N |

SMILES |

C1N=CNO1 |

SMILES canónico |

C1N=CNO1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2,5 Dihydro 1,2,4 Oxadiazole Architectures

Cycloaddition Reactions as Primary Synthetic Routes

Cycloaddition reactions, particularly [3+2] cycloadditions, have emerged as powerful and versatile tools for the regioselective synthesis of 2,5-dihydro-1,2,4-oxadiazole derivatives. These methods offer direct access to the core heterocyclic structure by combining two reactive components.

Formal [3+2] Cycloaddition Strategies

Formal [3+2] cycloaddition reactions are a cornerstone in the synthesis of 2,5-dihydro-1,2,4-oxadiazoles. These strategies involve the reaction of a three-atom component with a two-atom component to form the five-membered heterocyclic ring.

A notable formal [3+2] cycloaddition involves the reaction of substituted oxazoles with nitrosobenzene (B162901) and its derivatives. oup.comoup.com This method provides a direct route to 2,5-dihydro-1,2,4-oxadiazoles. The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate, initiated by the attack of the nitrosobenzene on the oxazole (B20620) ring, leading to its opening. oup.com

The reaction of 5-alkoxyoxazoles and even a 5-methyloxazole (B9148) with nitrosobenzene proceeds smoothly to afford the corresponding 2,5-dihydro-1,2,4-oxadiazoles in high yields. oup.com For instance, the reaction of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with nitrosobenzene in dry acetonitrile (B52724) yields the corresponding this compound derivative. oup.com The high regioselectivity of this reaction is a key feature, which is explained by a stepwise mechanism involving an imino nitrone intermediate. oup.com The electronic character of para-substituents on the nitrosobenzene derivatives does not significantly affect the regioselectivity. oup.com

Table 1: Synthesis of 2,5-Dihydro-1,2,4-oxadiazoles via Reaction of Oxazoles with Nitrosobenzene oup.com

| Oxazole Reactant | Nitroso Compound | Product | Yield (%) |

|---|---|---|---|

| 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole | Nitrosobenzene | 2a | High |

| Other 2- and/or 4-substituted 5-alkoxyoxazoles | Nitrosobenzene | 2b-2e, 2h | High |

| 5-methyloxazole | Nitrosobenzene | 2i | Moderate |

Data derived from a study on the formal [3+2] cycloaddition of oxazoles with nitrosobenzene derivatives. oup.com

A green and efficient approach to 2,5-dihydro-1,2,4-oxadiazoles involves the visible-light-promoted formal [3+2] cycloaddition of 2H-azirines with nitrosoarenes. researchgate.netacs.orgacs.orgnih.gov This method utilizes an organic dye photoredox catalyst to facilitate the reaction, which proceeds in moderate to good yields. acs.orgacs.org Nitrosoarenes act as efficient radical acceptors in this transformation. acs.orgacs.orgnih.gov The reaction demonstrates good functional group tolerance, with both para- and ortho-substituted nitrosobenzenes, as well as 2-nitrosopyridine, successfully participating in the cycloaddition. acs.orgacs.org Notably, direct sunlight can also be used to drive the reaction, highlighting its environmentally benign nature. acs.orgacs.org

Table 2: Visible-Light-Promoted Synthesis of 2,5-Dihydro-1,2,4-oxadiazoles acs.org

| 2H-Azirine | Nitrosoarene | Product | Yield (%) |

|---|---|---|---|

| Various substituted 2H-azirines | para-substituted nitrosobenzenes | 3ab-ae | Reasonably good |

| Various substituted 2H-azirines | ortho-substituted nitrosobenzenes | 3jf, 3lg | Reasonably good |

| Various substituted 2H-azirines | 2-nitrosopyridine | 3ah | Reasonably good |

Yields are reported as reasonably good in the referenced study. acs.org

A one-pot, three-component reaction catalyzed by rhodium offers an operationally simple and scalable method for constructing this compound derivatives. researchgate.net This reaction involves the combination of diazo compounds, nitriles, and nitrosoarenes. researchgate.net The proposed mechanism suggests the in-situ formation of nitrile ylide intermediates from the reaction of diazo compounds and nitriles, which then undergo a [3+2] cycloaddition with nitrosoarenes. researchgate.netresearchgate.net This strategy is valued for its good functional group tolerance. researchgate.net

An innovative and straightforward transition metal-free method for the synthesis of 2,5-dihydro-1,2,4-oxadiazoles involves the net [3+2] cycloaddition of 2-azaallyl anions with nitroarenes. researchgate.netnsf.govnih.govnih.gov This reaction proceeds in good to excellent yields, with over 40 examples demonstrating its broad scope. researchgate.netnsf.govnih.gov A key advantage of this method is the use of readily available and inexpensive nitroarenes as starting materials, avoiding the need for often unstable and less accessible nitrosoarenes. nsf.gov

The proposed mechanism involves a single electron transfer (SET) from the 2-azaallyl anion, acting as a super electron donor, to the nitroarene, generating a nitroarene radical anion. researchgate.netnih.govnih.gov This is followed by the coupling of a downstream 2-azaallyl radical with a newly formed nitrosoarene and subsequent ring closure. researchgate.netnih.govnih.gov This pathway is supported by both computational studies and experimental evidence. researchgate.netnih.govnih.gov The reaction is performed under basic conditions, for example, using lithium tert-butoxide in THF at elevated temperatures. researchgate.net

Table 3: Substrate Scope for the Transition Metal-Free Synthesis of Triaryl-Substituted 2,5-Dihydro-1,2,4-oxadiazoles researchgate.net

| Nitroarene | Aldimine | Yield (%) |

|---|---|---|

| Various substituted nitroarenes | Various substituted aldimines | Up to 95% |

Reaction conditions typically involve the nitroarene, aldimine, and a base like LiOtBu in a solvent such as THF at 60-100 °C. researchgate.net

Nitrile Oxide Cycloadditions for Related Oxadiazole Scaffolds and Potential Pathways to 2,5-Dihydro Derivatives

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles is a traditional and fundamental method for the synthesis of the fully aromatic 1,2,4-oxadiazole (B8745197) ring system. nsf.govnih.govnih.govrjptonline.org While this method directly yields the oxidized oxadiazole, it lays the groundwork for potential pathways to the desired 2,5-dihydro derivatives through subsequent reduction steps. The reactivity of the C≡N triple bond in nitriles can sometimes be a limiting factor in these cycloadditions. nih.gov

More recent advancements have focused on the cycloaddition of nitrile oxides with different dipolarophiles. For instance, the reaction of nitrile oxides with imidates has been used to prepare 4,5-dihydro-1,2,4-oxadiazole derivatives, which upon elimination can lead to the aromatic 1,2,4-oxadiazole. sctunisie.org Similarly, the reaction of nitrile oxides with the lactam tautomer of isatin (B1672199) derivatives provides a facile route to 1,2,4-oxadiazolo[4,5-a]indol-9(9aH)-one structures. nih.govacs.org These related cycloaddition strategies highlight the versatility of nitrile oxides in constructing oxadiazole-containing systems and suggest that with appropriate choice of dipolarophile and reaction conditions, they could be adapted for the direct or indirect synthesis of 2,5-dihydro-1,2,4-oxadiazoles.

Cyclization and Condensation Approaches to 2,5-Dihydro-1,2,4-Oxadiazoles

Cyclization and condensation reactions represent the most classical and widely employed strategies for the synthesis of 1,2,4-oxadiazole derivatives, including their dihydro counterparts. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through the creation of one or more new bonds in a single or multi-step process.

Amidoxime-Based Cyclization Pathways

Amidoximes are key starting materials for the synthesis of 1,2,4-oxadiazoles and their derivatives due to their inherent reactivity. rjptonline.org The presence of both a nucleophilic amino group and a hydroxylamino functionality allows for versatile cyclization strategies.

The reaction of amidoximes with carboxylic acids or their activated derivatives is a cornerstone for the synthesis of 1,2,4-oxadiazoles. rjptonline.orgnih.govchim.itresearchgate.net This method involves the initial O-acylation of the amidoxime (B1450833) to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. researchgate.netmdpi.com

The activation of carboxylic acids is often necessary to facilitate the initial acylation step. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). chim.itacs.org The choice of coupling reagent and reaction conditions, such as solvent and temperature, can significantly influence the reaction efficiency and the need for isolating the intermediate O-acylamidoxime. chim.itacs.org For instance, a one-pot parallel synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids has been developed using EDC and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) at room temperature for the acylation, followed by cyclodehydration at 100 °C in the presence of triethylamine (B128534). acs.org

The versatility of this method is demonstrated by its application in the synthesis of a wide array of substituted 1,2,4-oxadiazoles, including those bearing sterically hindered groups and various functional moieties. unr.edu.armdpi.com The reaction conditions can often be tailored to be performed at room temperature, enhancing the method's practicality. mdpi.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Thiophene-2-amidoxime, 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid | EDC, HOAt, DMF, rt, 24 h; then TEA, 100 °C, 3 h | 3-(Thiophen-2-yl)-5-((3-methyl-2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazole | Not specified | acs.org |

| Aryl amidoximes, N-Boc amino acids | HATU, HOBt, DIPEA; then DMF, 115 °C | 3-Aryl-5-(N-Boc-aminoalkyl)-1,2,4-oxadiazoles | 30-75% | unr.edu.ar |

| Aryl amidoximes, 6,6-dibromopenicillanic acid | EDC, HOBt, MeCN/Toluene, reflux | 3-Aryl-5-(6,6-dibromopenam)-1,2,4-oxadiazoles | Not specified | unr.edu.ar |

The condensation of amidoximes with aldehydes provides a direct route to 4,5-dihydro-1,2,4-oxadiazoles. researchgate.netnih.gov This reaction typically proceeds via a cyclocondensation mechanism. nih.gov A variety of aromatic and araliphatic amidoximes can be reacted with different aldehydes and ketones to afford heterocycles with diverse substitution patterns at the C-3 and C-5 positions. nih.gov

In some protocols, the initially formed 4,5-dihydro-1,2,4-oxadiazole can be subsequently oxidized to the corresponding aromatic 1,2,4-oxadiazole. researchgate.netrsc.org A one-pot synthesis has been developed where the aldehyde acts as both a reactant for the cyclization and an oxidant for the subsequent aromatization step. rsc.org

| Reactants | Conditions | Product | Reference |

| Aromatic/Araliphatic Amidoximes, Aldehydes/Ketones | Cyclocondensation | 3,5-Disubstituted-4,5-dihydro-1,2,4-oxadiazoles | nih.gov |

| Nitriles, Aldehydes, Hydroxylamine (B1172632) hydrochloride | Base-mediated, one-pot | 3,5-Disubstituted-1,2,4-oxadiazoles | rsc.org |

Oxidative Cyclization Methodologies

Oxidative cyclization has emerged as a powerful strategy for the synthesis of 1,2,4-oxadiazoles, offering alternative pathways that often proceed under mild conditions. researchgate.netmdpi.com These methods involve the formation of the heterocyclic ring through an oxidative process, typically involving the formation of a key bond via radical or metal-catalyzed pathways.

Copper-Catalyzed Cascade Oxidative Annulation

Copper catalysis has enabled the development of efficient cascade reactions for the synthesis of 1,2,4-oxadiazoles. researchgate.netrsc.org One notable example is the copper-catalyzed cascade annulation of amidines and methylarenes. rsc.orgrsc.org This tandem oxidation-amination-cyclization process allows for the straightforward preparation of 3,5-disubstituted-1,2,4-oxadiazoles from readily available starting materials. rsc.org The reaction is believed to proceed through the formation of acyl radicals and subsequent C-N/C-O/N-O bond formations. rsc.org This methodology is advantageous due to its atom and step economy, good functional group tolerance, and operational simplicity. rsc.org

A range of methylarenes and amidines can be employed, and the reaction is typically carried out using a copper catalyst such as copper(II) acetate (B1210297) and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org

| Reactants | Catalyst/Oxidant/Base/Solvent/Temp | Product | Yield | Reference |

| Benzamidine hydrochloride, Toluene | Cu(OAc)₂, TBHP, K₃PO₄, DCE, 12 h | 3,5-Diphenyl-1,2,4-oxadiazole | 81% | rsc.org |

| Benzamidine hydrochloride, p-Xylene | Cu(OAc)₂, TBHP, K₃PO₄, DCE, 12 h | 3-Phenyl-5-(p-tolyl)-1,2,4-oxadiazole | 68% | rsc.org |

| Benzamidine hydrochloride, 4-Fluorotoluene | Cu(OAc)₂, TBHP, K₃PO₄, DCE, 12 h | 5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole | 70% | rsc.org |

N-Bromosuccinimide (NBS)-Promoted Oxidative Cyclization

N-Bromosuccinimide (NBS) has been effectively utilized as a promoter for the oxidative cyclization of N-acyl amidines to afford 1,2,4-oxadiazoles. researchgate.netmdpi.com This method is characterized by its mild reaction conditions, short reaction times, and high yields. researchgate.net The reaction proceeds at room temperature and is considered environmentally friendly. researchgate.net

The proposed mechanism involves the initial N-bromination of the N-acyl amidine, followed by dehydrobromination under basic conditions to facilitate the formation of the N-O bond and subsequent cyclization. mdpi.commdpi.com This approach has been successfully applied to the synthesis of various substituted 1,2,4-oxadiazoles in almost quantitative yields. mdpi.comresearchgate.net Additionally, NBS, in the presence of a base like DBU, can also promote the oxidative cyclization of N-benzyl amidoximes to form 1,2,4-oxadiazoles, with yields ranging from 54-84%. mdpi.commdpi.com

| Starting Material | Reagents | Solvent/Temp | Product | Yield | Reference |

| N-acyl amidines | NBS | Ethyl acetate, RT | Substituted 1,2,4-oxadiazoles | 91-99% | mdpi.comresearchgate.net |

| N-benzyl amidoximes | NBS, DBU | Not specified | 1,2,4-Oxadiazoles | 54-84% | mdpi.commdpi.com |

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the this compound scaffold, this has led to the development of sustainable synthetic routes that prioritize energy efficiency, reduced waste, and the use of less hazardous substances. These modern approaches, including photocatalysis, solvent-free reactions, and microwave-assisted protocols, offer significant advantages over traditional synthetic methods. researchgate.netnih.gov

Visible Light Promoted and Organophotoredox Catalyzed Syntheses

A significant advancement in the green synthesis of 2,5-dihydro-1,2,4-oxadiazoles involves the use of visible light as a renewable energy source. researchgate.net Organophotoredox catalysis, in particular, has enabled the efficient construction of this heterocyclic system under mild conditions. nih.gov

A notable example is the formal [3+2]-cycloaddition of 2H-azirines with nitrosoarenes, promoted by visible light irradiation. acs.orgnih.gov This reaction provides a green and powerful method for accessing a variety of biologically significant 1,2,4-oxadiazole derivatives. acs.org The process is often facilitated by an organic dye photoredox catalyst, such as Eosin Y or 9-mesityl-10-methylacridinium (B1239669) perchlorate, which absorbs visible light to initiate the reaction cascade. researchgate.netnih.gov This methodology is attractive not only for its operational simplicity and energy efficiency but also because it can be performed using direct sunlight, further enhancing its sustainability. acs.org The reaction proceeds with good functional group tolerance and typically results in moderate to good yields. researchgate.net

Table 1: Examples of Visible Light-Promoted Synthesis of 2,5-Dihydro-1,2,4-oxadiazoles

| Starting Materials | Catalyst | Light Source | Yield | Reference |

|---|---|---|---|---|

| 2H-Azirines and Nitrosoarenes | Organic Dye Photoredox Catalyst | Visible Light | Moderate to Good | acs.orgnih.govresearchgate.net |

| 2H-Azirines and Nitrosoarenes | Eosin Y | Visible Light | Not Specified | researchgate.net |

| Disubstituted-2H-azirines and Nitrosoarenes | 9-Mesityl-10-methylacridinium perchlorate | Visible Light | Not Specified | nih.gov |

| 2H-Azirine (1g) and Nitrosoarene (2a) | None | Direct Sunlight | Moderate | acs.org |

Solvent-Free and Microwave-Assisted Protocols

In line with green chemistry principles, solvent-free and microwave-assisted synthetic methods have been explored for the synthesis of oxadiazole heterocycles, aiming to reduce reaction times, energy consumption, and the use of volatile organic compounds. nih.govwjarr.com

Microwave-assisted organic synthesis (MAOS) has proven to be a valuable eco-friendly technique for preparing various oxadiazole derivatives, offering benefits like dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles compared to conventional heating methods. wjarr.comasianpubs.orgacs.org For instance, 1,3-dipolar cycloaddition reactions to form 4,5-dihydro-1,2,4-oxadiazoles have been successfully carried out using microwave irradiation. ingentaconnect.com This technique often allows for solvent-free conditions, where reactants are mixed, sometimes on a solid support, and irradiated. ingentaconnect.com The reaction of nitriles with hydroxylamine hydrochloride and subsequently with acyl halides under solvent-free microwave irradiation is an efficient one-pot method for synthesizing 1,2,4-oxadiazole derivatives. ingentaconnect.com

Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding or milling), represents another powerful solvent-free strategy for the clean synthesis of biologically active compounds, including oxadiazole structures. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Oxadiazole Derivatives

| Synthesis Type | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Synthesis | 7–9 hours | Lower | Reflux in ethanol | acs.org |

| Microwave-Assisted Synthesis | 9–10 minutes | 79–92% | Microwave irradiation | acs.org |

| Conventional Synthesis | 10 hours | Lower | Stirring at room temp. | researchgate.net |

| Microwave-Assisted Synthesis | 15 minutes | Higher | Microwave irradiation | researchgate.net |

Strategic Derivatization and Functionalization at the this compound Core

The this compound ring is not only a target structure but also a versatile intermediate for the synthesis of other complex molecules. Its unique chemical properties allow for strategic derivatization and functionalization, opening pathways to diverse molecular architectures.

One key transformation is the reductive N-O bond cleavage. For example, treating a this compound derivative with molybdenum hexacarbonyl (Mo(CO)₆) and sodium borohydride (B1222165) (NaBH₄) can selectively cleave the N-O bond to yield an N-phenylbenzimidamide. acs.org This intermediate serves as a valuable building block for the synthesis of other important heterocycles, such as imidazoles, triazoles, and thiadiazoles, through simple two-step operations. acs.org

More recently, 4,5-dihydro-1,2,4-oxadiazoles have been employed as novel single nitrogen atom transfer reagents. thieme-connect.comacs.orgnih.gov In a reaction promoted by scandium(III) triflate (Sc(OTf)₃) or a synergistic Au(I)/Sc(OTf)₃ catalyst system, these heterocycles react with ynones to produce highly functionalized isoxazoles. thieme-connect.comacs.orgnih.gov This process occurs via the elimination of a ketone or aldehyde and a nitrile from the dihydro-oxadiazole ring. acs.orgnih.gov This strategy is particularly powerful for its application in the late-stage functionalization of complex natural products and existing pharmaceuticals, demonstrating the synthetic utility of the dihydro-oxadiazole core. acs.org

Table 3: Functionalization of the this compound Core

| Starting Dihydro-oxadiazole | Reagents | Product | Transformation Type | Reference |

|---|---|---|---|---|

| This compound (3aa) | Mo(CO)₆ / NaBH₄ | N-phenylbenzimidamide | Reductive N-O Bond Cleavage | acs.org |

| 4,5-Dihydro-1,2,4-oxadiazole | Ynones, Sc(OTf)₃ or Au(I)/Sc(OTf)₃ | Functionalized Isoxazoles | Nitrogen Atom Transfer | thieme-connect.comacs.orgnih.gov |

Mechanistic Studies and Reactivity Profiles of 2,5 Dihydro 1,2,4 Oxadiazoles

Elucidation of Reaction Mechanisms in 2,5-Dihydro-1,2,4-Oxadiazole Formation

The synthesis of the this compound ring can be achieved through various cycloaddition strategies, each characterized by distinct mechanistic pathways and key intermediates.

The formation of 2,5-dihydro-1,2,4-oxadiazoles via formal [3+2] cycloadditions, particularly in the reaction between oxazoles and nitrosobenzene (B162901), has been explained to proceed through a stepwise mechanism involving zwitterionic intermediates. oup.com This pathway is initiated by the nucleophilic attack of the oxazole (B20620) on the nitrosobenzene, leading to a ring-opening process that generates a zwitterion. oup.combeilstein-journals.org This intermediate then undergoes cyclization to form the final this compound product. The involvement of zwitterionic intermediates is a common feature in [3+2] cycloadditions involving electron-deficient dipolarophiles. beilstein-journals.org

In related systems, the reaction of thiocarbonyl S-methanides with dipolarophiles also proceeds through stepwise zwitterionic mechanisms to form five-membered cycloadducts. beilstein-journals.org Similarly, the reaction of nucleophilic carbenes with electron-deficient compounds can lead to the formation of an intermediate zwitterion, which subsequently undergoes ring closure. beilstein-journals.org

A distinct mechanism for the synthesis of 2,5-dihydro-1,2,4-oxadiazoles involves the reaction of 2-azaallyl anions with nitroarenes in a transition-metal-free [3+2]-cycloaddition. nih.govnsf.gov This process is initiated by a single electron transfer (SET) from the 2-azaallyl anion, which acts as a super electron donor, to the nitroarene. nih.govnsf.gov This electron transfer generates a nitroarene radical anion. nih.govnsf.gov

The reaction circumvents the need for an external reductant or the direct use of nitrosoarenes. nih.gov Following the initial SET event, a downstream coupling occurs between a 2-azaallyl radical and a newly formed nitrosoarene, which is then followed by ring closure to yield the this compound products. nih.govnsf.gov This proposed pathway is supported by both computational studies and experimental evidence, offering a green and operationally simple method using readily available materials. nih.govresearchgate.net This method has been used to generate over 40 examples of diverse 2,5-dihydro-1,2,4-oxadiazoles with yields up to 95%. nih.govnsf.gov

Table 1: Selected Yields of Triaryl-Substituted 2,5-Dihydro-1,2,4-oxadiazoles via SET Pathway Reaction Conditions: Nitroarene (0.1 mmol), aldimine (0.3 mmol), LiOtBu (0.36 mmol), THF (0.1 M), 60-100 °C, 12 h.

| Aldimine Scope (Starting Material) | Nitroarene Scope (Starting Material) | Product | Yield (%) |

| N-(diphenylmethylene)-4-methylaniline | Nitrobenzene | 3-(4-methylphenyl)-2,5,5-triphenyl-2,5-dihydro-1,2,4-oxadiazole | 95 |

| N-(diphenylmethylene)aniline | 1-methoxy-4-nitrobenzene | 2-(4-methoxyphenyl)-3,5,5-triphenyl-2,5-dihydro-1,2,4-oxadiazole | 91 |

| N-(diphenylmethylene)aniline | 1-fluoro-4-nitrobenzene | 2-(4-fluorophenyl)-3,5,5-triphenyl-2,5-dihydro-1,2,4-oxadiazole | 85 |

| N-(diphenylmethylene)aniline | 1-chloro-4-nitrobenzene | 2-(4-chlorophenyl)-3,5,5-triphenyl-2,5-dihydro-1,2,4-oxadiazole | 88 |

| N-(4-chlorophenyl)(phenyl)methylene)aniline | Nitrobenzene | 5-(4-chlorophenyl)-2,3,5-triphenyl-2,5-dihydro-1,2,4-oxadiazole | 93 |

Data sourced from Nature Communications. researchgate.net

Catalytic routes provide an efficient means for constructing the this compound skeleton. One such method is the rhodium-catalyzed one-pot, three-component reaction of diazo compounds, nitriles, and nitrosoarenes. researchgate.netresearchgate.net Mechanistic investigations suggest that this transformation proceeds through the formation of nitrile ylide intermediates. researchgate.netresearchgate.net

The catalytic cycle begins with the reaction of a diazo compound with the rhodium catalyst to generate a carbene intermediate. This carbene is then trapped by a nitrile to form the key nitrile ylide. researchgate.net This reactive intermediate subsequently undergoes a [3+2]-cycloaddition with a nitrosoarene to afford the this compound derivative. researchgate.netresearchgate.net This strategy is valued for its operational simplicity and good functional group tolerance. researchgate.net

The high regioselectivity observed in the formal [3+2] cycloaddition of oxazoles with nitrosobenzene derivatives can be explained by the formation of an imino nitron (B147327) intermediate. oup.com This stepwise mechanism, which involves the initial attack of the nitrosobenzene on the oxazole followed by ring opening, leads to the specific formation of 2-phenyl-2,5-dihydro-1,2,4-oxadiazoles. oup.com The regioselectivity remains consistently high, regardless of the electronic properties of para-substituents on the nitrosobenzene derivative. oup.com This contrasts with cycloadditions to other dienophiles like diethyl oxomalonate (B1226002) under thermal conditions, where regioselectivity can be more variable. oup.com The formation of the imino nitron intermediate is therefore a key controlling factor in directing the outcome of the reaction to a single regioisomer. oup.com

Ring Transformations and Rearrangement Reactions of 2,5-Dihydro-1,2,4-Oxadiazoles

The reactivity of the oxadiazole core is often characterized by its susceptibility to ring-opening and rearrangement reactions, particularly under energetic conditions.

The chemistry of 1,2,4-oxadiazole-4-oxides, a closely related class of heterocycles, is dominated by the fragility of the ring system. unipv.itingentaconnect.com These compounds readily undergo thermal or photochemical cycloreversion. researchgate.netunipv.it This process results in the cleavage of the heterocyclic ring to generate nitriles and highly reactive nitrosocarbonyl intermediates. unipv.itingentaconnect.com

The high efficiency of this cleavage, especially under photochemical conditions at or below room temperature, provides a mild and controlled method for generating nitrosocarbonyls. unipv.iteurekaselect.com These intermediates can be easily trapped by dienes and enes in hetero-Diels-Alder and ene reactions, respectively. unipv.itingentaconnect.com This methodology has proven valuable for the synthesis of a variety of adducts that are of interest for their potential applications in the synthesis of natural products. unipv.iteurekaselect.com The photochemical cleavage has also been successfully adapted to solid-phase chemistry. unipv.itingentaconnect.com

Photoinduced Competitive Rearrangements of Substituted 1,2,4-Oxadiazoles and Their Dihydro Forms

The photochemical behavior of 1,2,4-oxadiazoles and their dihydro counterparts is characterized by a series of competitive rearrangement reactions. acs.orgglobalauthorid.com These transformations are influenced by the substitution pattern on the heterocyclic ring and the reaction conditions, leading to a variety of isomeric products. researchgate.netnih.gov Key mechanistic pathways that have been identified and studied include Ring Contraction-Ring Expansion (RCRE), Internal-Cyclization Isomerization (ICI), and C(3)-N(2) Migration-Nucleophilic Attack-Cyclization (MNAC) sequences. acs.orgscilit.com

Theoretical and experimental studies, including DFT calculations, have been instrumental in elucidating the intricacies of these photoinduced rearrangements. acs.orgresearchgate.netscilit.com The product selectivity often depends on the number of hydrogen atoms present in the amino moiety of 3-amino- and 3-N-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. acs.orgscilit.com The involvement of a neutral singlet excited state is supported by UV absorption and fluorescence spectra, as well as time-dependent DFT calculations. scilit.com

Ring Contraction-Ring Expansion (RCRE) Mechanisms

The Ring Contraction-Ring Expansion (RCRE) mechanism is a significant pathway in the photorearrangement of 1,2,4-oxadiazoles. researchgate.netresearchgate.net This route typically leads to the formation of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.gov For instance, the irradiation of 3-amino- (or 3-methylamino-) 5-aryl-1,2,4-oxadiazoles can result in a ring photoisomerization to the corresponding 1,3,4-oxadiazoles, likely proceeding through an RCRE pathway. researchgate.net

DFT studies have been employed to compare the RCRE route with other competing pathways, such as the Boulton-Katritzky rearrangement and a one-atom side-chain rearrangement in the base-catalyzed reactions of 3-acylamino-1,2,4-oxadiazoles. acs.orgnih.gov These computational analyses help to understand the kinetic preferences of the different rearrangement possibilities. acs.orgnih.gov The RCRE mechanism has also been proposed to explain the photoisomerization of 3-amino-5-methyl- and 3-amino-5-phenyl-1,2,4-oxadiazoles into their corresponding 2-amino-1,3,4-oxadiazole isomers. researchgate.netresearchgate.net

A generalized scheme for the RCRE pathway is presented below:

| Reactant | Intermediate | Product |

| 3-Amino-1,2,4-oxadiazole derivative | Contracted ring intermediate | 2-Amino-1,3,4-oxadiazole derivative |

Internal-Cyclization Isomerization (ICI) Pathways

The Internal-Cyclization Isomerization (ICI) pathway represents another competitive route in the photo-induced rearrangement of 1,2,4-oxadiazoles. psu.educhim.it This mechanism can lead to the formation of a regioisomeric 1,2,4-oxadiazole (B8745197). chim.it The irradiation of certain 5-alkyl-3-amino-1,2,4-oxadiazoles in the presence of a base like triethylamine (B128534) has been shown to yield not only the 1,3,4-oxadiazole isomer via the RCRE route but also the ring-degenerate 3-alkyl-5-amino-1,2,4-oxadiazole through the ICI mechanism. researchgate.netnih.gov

The competition between the RCRE and ICI pathways is a key feature of the photochemistry of these heterocycles. researchgate.netnih.gov DFT calculations have been utilized to investigate the competition among the RCRE, ICI, and MNAC pathways for 5-perfluoroalkyl-3-amino(N-alkylamino)-1,2,4-oxadiazoles. acs.orgscilit.com These studies help to rationalize the observed product selectivity based on the relative stabilization of intermediates and transition states. scilit.com

The following table summarizes the competing RCRE and ICI pathways for a substituted 3-amino-1,2,4-oxadiazole:

| Starting Material | Pathway | Product |

| 5-Alkyl-3-amino-1,2,4-oxadiazole | RCRE | 2-Alkyl-5-amino-1,3,4-oxadiazole |

| 5-Alkyl-3-amino-1,2,4-oxadiazole | ICI | 3-Alkyl-5-amino-1,2,4-oxadiazole |

C(3)-N(2) Migration-Nucleophilic Attack-Cyclization (MNAC) Sequences

The C(3)-N(2) Migration-Nucleophilic Attack-Cyclization (MNAC) sequence is a third competitive pathway observed in the rearrangements of 1,2,4-oxadiazole derivatives. acs.orgscilit.com This pathway is particularly relevant in the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles to the corresponding 2-acylamino-1,3,4-oxadiazole derivatives. chim.it

DFT studies have suggested that a one-atom side-chain rearrangement, which is kinetically preferred over the RCRE route in some cases, can be considered the ground-state analogue of the photochemically activated MNAC pathway. acs.orgnih.gov The proposed MNAC mechanism involves the formation of a diazirine intermediate from the exocyclic nitrogen, which then evolves into a carbodiimide (B86325) intermediate through migration. acs.orgnih.gov This is followed by a single intramolecular nucleophilic attack and cyclization step to yield the final 2-acylamino-1,3,4-oxadiazole. acs.orgnih.gov The MNAC sequence has also been implicated in cascade rearrangements, for example, in the transformation of 3-benzoylamino-1,2,4-oxadiazoles. psu.edu

A summary of the proposed steps in the MNAC sequence is provided below:

| Step | Description | Intermediate/Product |

| 1 | Formation of a diazirine intermediate | Diazirine intermediate |

| 2 | Evolution to a carbodiimide intermediate (migration) | Carbodiimide intermediate |

| 3 | Intramolecular nucleophilic attack-cyclization | 2-Acylamino-1,3,4-oxadiazole |

Oxidative Dehydrogenation to Aromatic 1,2,4-Oxadiazoles

The conversion of 2,5-dihydro-1,2,4-oxadiazoles to their aromatic 1,2,4-oxadiazole counterparts is typically achieved through oxidative dehydrogenation. researchgate.netresearchgate.net This aromatization is a crucial step in many synthetic routes leading to 1,2,4-oxadiazole derivatives. researchgate.netresearchgate.net Various oxidizing agents and conditions have been employed to facilitate this transformation.

One common strategy involves the reaction of an amidoxime (B1450833) with an aldehyde to first form a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is then subjected to oxidative dehydrogenation. researchgate.net Chemical oxidants are frequently used for this purpose. researchgate.netresearchgate.net Additionally, electrochemical oxidation methods have also been developed. researchgate.net

For instance, the oxidative cyclization of N-benzyl amidoximes using molecular oxygen can lead to the formation of 1,2,4-oxadiazoles. beilstein-journals.org The reaction conditions, such as the solvent and base used, can influence the selectivity of the reaction, sometimes leading to other products like quinazolinones. beilstein-journals.org It is proposed that a 4,5-dihydro-1,2,4-oxadiazole is a common intermediate in these reactions, and its subsequent oxidative aromatization yields the final 1,2,4-oxadiazole. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity of the Dihydro Oxadiazole Ring System

The reactivity of the this compound ring system is characterized by its susceptibility to both nucleophilic and electrophilic attack, a consequence of the electronic properties of the constituent atoms. psu.educhim.it The presence of heteroatoms (nitrogen and oxygen) and the partial saturation of the ring influence its chemical behavior.

The 1,2,4-oxadiazole nucleus, in general, exhibits a low level of aromaticity, and the O-N bond is relatively weak, making it prone to ring-opening reactions. chim.it The carbon atoms, C(3) and C(5), are electrophilic in nature, while the N(4) nitrogen is considered nucleophilic or weakly basic. psu.edu The N(2) nitrogen can exhibit ambiphilic character. psu.edu

In the context of the dihydro form, the partial saturation at the 4 and 5 positions in 4,5-dihydro-1,2,4-oxadiazoles can enhance metabolic stability compared to the fully aromatic ring system. The electron-withdrawing nature of the oxadiazole ring influences the reactivity of attached substituents.

While specific studies focusing solely on the nucleophilic and electrophilic reactivity of the this compound isomer are limited in the provided search results, general principles of oxadiazole chemistry can be extrapolated. For example, the electrophilic character of the ring carbons would make them susceptible to attack by nucleophiles. Conversely, the nitrogen atoms, particularly N(4), could react with electrophiles. The labile O-N(2) bond is a key feature that often dictates the course of many reactions, including rearrangements. psu.edu

Theoretical and Computational Investigations of 2,5 Dihydro 1,2,4 Oxadiazoles

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic nature and stability of 2,5-dihydro-1,2,4-oxadiazole and its derivatives. These methods allow for a detailed examination of molecular geometries, electronic properties, and the subtle energetic factors that govern their behavior.

Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic properties of heterocyclic compounds, including 2,5-dihydro-1,2,4-oxadiazoles. By employing functionals such as B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), researchers can accurately predict key structural parameters and electronic characteristics. researchgate.netresearchgate.net

DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. semanticscholar.org For instance, in studies of 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles, DFT has been used to correlate calculated NMR chemical shifts and spin-spin coupling constants of the C5–H and N4–H protons with the H–C5–N4–H dihedral angle. researchgate.net These theoretical predictions often show excellent agreement with experimental data obtained from techniques like X-ray crystallography and NMR spectroscopy. researchgate.netsemanticscholar.org

Beyond geometry, DFT is instrumental in exploring the electronic landscape of these molecules. The generation of electrostatic potential maps helps to identify nucleophilic and electrophilic regions, which is crucial for predicting sites of reactivity and intermolecular interactions. Hirshfeld surface analysis, another tool often used in conjunction with DFT, allows for the mapping and quantification of intermolecular forces, such as hydrogen bonds, which influence crystal packing and stability. semanticscholar.org

Table 1: Representative DFT-Calculated Properties for Substituted Dihydro-1,2,4-oxadiazoles This table is a representative example based on typical findings in computational studies. Actual values can vary significantly based on the specific substituents and computational methods used.

| Property | Calculated Value Range | Significance |

|---|---|---|

| C=N Bond Length | 1.27 - 1.30 Å | Indicates double bond character. |

| N-O Bond Length | 1.40 - 1.45 Å | Reflects the nature of the heterocyclic ring. |

| C-O Bond Length | 1.35 - 1.38 Å | Influences ring stability and reactivity. |

| Dihedral Angles | Varies with substituents | Determines the 3D conformation of the molecule. |

The concept of aromaticity is key to understanding the stability and reactivity of cyclic compounds. While the parent 1,2,4-oxadiazole (B8745197) ring is considered aromatic, its reactivity is often attributed to its relatively low aromaticity compared to other five-membered heterocycles like furan. researchgate.net The dihydro form, this compound, has a saturated carbon, which disrupts the cyclic π-conjugation, and thus it is not considered aromatic in the classical sense. However, computational methods can still provide insights into its electronic stabilization.

Aromaticity is often quantified computationally using methods like Nucleus-Independent Chemical Shift (NICS) and by calculating Aromatic Stabilization Energies (ASE). scirp.orgscirp.org NICS calculations involve placing a "ghost" atom at the center of the ring to probe the magnetic shielding; negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. scirp.org ASE is typically calculated using isodesmic or homodesmotic reactions, which compare the energy of the cyclic compound to appropriate acyclic reference compounds.

For the fully aromatic 1,2,4-oxadiazole, studies have shown it possesses a degree of aromaticity, though less than that of benzene (B151609) or even furan. researchgate.net A comparative study of oxadiazole isomers using DFT (B3LYP/6-311+G**) calculated the ASE for 1,2,4-oxadiazole to be 9.54 kcal/mol, indicating a degree of stabilization. scirp.org For this compound, the focus shifts from π-aromaticity to understanding the electronic effects of substituents and the conformational stability of the non-planar ring. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in chemical reactivity theory. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. acs.org DFT calculations are widely used to determine the energies of these frontier molecular orbitals. mdpi.comresearchgate.net

For this compound derivatives, the nature and position of substituents can significantly alter the HOMO and LUMO energy levels. Electron-withdrawing groups tend to lower both orbital energies and can decrease the HOMO-LUMO gap, making the molecule more reactive and a better electrophile. acs.org Conversely, electron-donating groups raise the orbital energies and can also affect the gap. Computational studies have shown that the reactivity of substituted 1,3,4-oxadiazoles, a related isomer class, is directly influenced by the HOMO-LUMO gap, with smaller gaps correlating to higher reactivity. acs.org This principle is broadly applicable to the this compound system as well.

Table 2: Frontier Molecular Orbital (FMO) Data and Reactivity Descriptors This table presents a conceptual framework. Specific values are highly dependent on the molecule and the computational level of theory.

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates better electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates better electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Smaller gap indicates higher reactivity and lower kinetic stability. mdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. scirp.orgscirp.org |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reactions, including the formation and transformation of 2,5-dihydro-1,2,4-oxadiazoles. By modeling reaction profiles, locating transition states, and calculating activation energies, researchers can gain a deep understanding of reaction mechanisms.

The formation of the 1,2,4-oxadiazole ring often involves cycloaddition reactions. One of the most common synthetic routes is the 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. nih.gov Computational modeling, particularly using DFT, has been instrumental in elucidating the mechanisms of these reactions. mdpi.com

These studies can predict the regioselectivity and stereoselectivity of the cycloaddition, explaining why certain isomers are formed preferentially. For example, in the reaction of nitrile oxides with dipolarophiles, computational analysis of the transition state energies can determine the most favorable pathway. mdpi.comacs.org The analysis often involves examining the alignment of the frontier molecular orbitals (HOMO of one reactant and LUMO of the other) to rationalize the observed outcomes. Recent studies on related systems, like the [3+2] cycloaddition of nitrile N-oxides with alkenes, have used computational methods to establish that the reactions are typically polar, one-step processes, and that regioselectivity can be governed by steric effects rather than just electronic interactions. mdpi.com

The photochemical behavior of 1,2,4-oxadiazoles and their derivatives has been a subject of significant theoretical investigation. Upon absorption of UV light, these compounds can undergo complex isomerization and rearrangement reactions. Computational methods are essential for exploring the potential energy surfaces of the electronic excited states to map out the most likely reaction pathways. researchgate.netnih.gov

Theoretical studies, using methods like Complete Active Space Self-Consistent Field (CASSCF) and Multireference Møller-Plesset (MRMP) perturbation theory, have examined the photoisomerization of the 1,2,4-oxadiazole ring. nih.gov These computations have identified several possible mechanisms, including:

A direct mechanism: Proceeding without a significant energy barrier from the Franck-Condon region to a conical intersection, which then funnels the molecule to the photoproduct. nih.gov

A ring contraction-ring expansion mechanism: Involving the formation of smaller ring intermediates. researchgate.net

An internal cyclization-isomerization mechanism: Leading to different isomeric products. researchgate.netnih.gov

These computational models suggest that conical intersections, which are points of degeneracy between electronic states, play a critical role in directing the outcome of the photorearrangement of 1,2,4-oxadiazoles. researchgate.netnih.gov For substituted 4,5-dihydro-1,2,4-oxadiazoles, computational studies have also explored electron-transfer induced photo-oxidation, finding that the rate of photoreaction is highly dependent on the electronic nature of the substituents on the heterocyclic ring. researchgate.netresearchgate.net DFT calculations on the photoisomerization of hydrazones of 1,2,4-oxadiazole derivatives have shown that the reaction proceeds through the first excited singlet state via a hydrogen atom transfer mechanism. nih.gov

Electron-Transfer Induced Photo-Oxidation Studies

The photochemical behavior of 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles (DHOZs) under UV light has been the subject of detailed experimental and computational investigation. researchgate.net Studies have elucidated that the photosensitivity of these compounds is driven by an electron-transfer induced photo-oxidation process. researchgate.netresearchgate.net The mechanism and rate of this photoreaction are significantly influenced by the electronic nature of the substituents on the heterocyclic ring and the properties of the solvent. researchgate.net

Computational studies suggest that the photo-oxidation reaction proceeds via a tunneling electron transfer from the excited state of the DHOZ molecule to a solvent molecule. researchgate.net This initial step results in the formation of a radical cation complex intermediate. researchgate.net Subsequently, a proton transfer occurs, leading to the formation of a radical pair complex. researchgate.net The final oxidized product, the corresponding 1,2,4-oxadiazole, is formed in a single step from the structural relaxation of this radical pair intermediate, which involves the transfer of a second electron and proton (as a hydrogen atom) to the solvent. researchgate.net

A key finding from these computational and experimental analyses is that the rate of the photoreaction is more dependent on the electronic characteristics of the substituent at the C5-position of the ring than on the substituent at the C3-position. researchgate.netresearchgate.net Furthermore, the use of a solvent with a high electron-accepting ability significantly facilitates this photo-induced electron-transfer process. researchgate.netresearchgate.net

Table 1: Factors Influencing the Photo-Oxidation of 3,5-Disubstituted 4,5-Dihydro-1,2,4-Oxadiazoles

| Influencing Factor | Observation | Computational Rationale |

| Substituent Position | The electronic nature of the substituent at the C5-position has a more pronounced effect on the photoreaction rate than the substituent at the C3-position. researchgate.netresearchgate.net | The computational models explain how the nature of substitutions affects the relative rate of the photo-oxidation reaction. researchgate.net |

| Solvent Properties | Solvents with strong electron-accepting capabilities significantly accelerate the photo-induced electron-transfer process. researchgate.net | The reaction is initiated by an electron transfer from the excited DHOZ to the solvent molecule. researchgate.net |

| Reaction Mechanism | The process involves the formation of a radical cation complex, followed by a radical pair complex, before yielding the final oxidized product. researchgate.netresearchgate.net | Computational studies of the species along the photochemical reaction path support this multi-step mechanism. researchgate.net |

Computational Approaches in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Computational methods are pivotal in understanding the structure-activity relationships (SAR) of this compound derivatives for scaffold optimization in drug discovery. By analyzing diverse structures and building hypothetical ligand-based pharmacophore models, new classes of potent biological agents have been identified. nih.gov

One notable example is the discovery of a novel class of potent agonists for the G-protein-coupled bile acid receptor 1 (TGR5), a target for type 2 diabetes mellitus. nih.gov Rational design based on a pharmacophore model led to the identification of the 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazole core as a promising scaffold. nih.gov Extensive SAR studies, supported by quantum chemical calculations, were conducted to optimize the potency. nih.gov For instance, the structure of the most potent compound, (R)-54n, was confirmed by single-crystal X-ray diffraction and solid-state TDDFT-ECD calculations, and it exhibited an EC50 value of 1.4 nM towards human TGR5. nih.gov

Similarly, SAR studies on 1,2,4-oxadiazole derivatives linked to 5-fluorouracil (B62378) have been performed to evaluate their anticancer activity. nih.gov These studies indicated that the nature and position of substituents on an attached phenyl ring significantly influence cytotoxicity. nih.gov For example, an unsubstituted phenyl ring showed good activity against several cancer cell lines, while the introduction of electron-donating groups, such as a 3,4,5-trimethoxy group, led to even more significant activity in some cases. nih.gov This highlights how computational insights can guide the strategic modification of the scaffold to enhance a desired biological effect. nih.govmdpi.com

Table 2: Examples of Computationally-Guided SAR for Oxadiazole Scaffolds

| Target/Application | Structural Modification | Effect on Activity | Reference |

| TGR5 Agonism | 3,4,5-trisubstitution of the 4,5-dihydro-1,2,4-oxadiazole core. | Discovery of a new class of potent agonists. nih.gov | nih.gov |

| TGR5 Agonism | Specific (R)-configuration and substitution pattern (Compound (R)-54n). | High potency with an EC50 of 1.4 nM. nih.gov | nih.gov |

| Anticancer Activity | Unsubstituted phenyl ring on the 1,2,4-oxadiazole moiety. | Good activity against MCF-7, A549, DU145, and MDA MB-231 cell lines. nih.gov | nih.gov |

| Anticancer Activity | Addition of a 3,4,5-trimethoxy group to the phenyl ring. | More significant anticancer activity compared to the unsubstituted analog. nih.gov | nih.gov |

| Anticancer Activity | Introduction of an electron-withdrawing group (EWG) on the 5-aryl-1,2,4-oxadiazole ring. | Increased antitumor activity. mdpi.com | mdpi.com |

Spectroscopic Property Predictions and Correlations from Computational Studies (e.g., NMR, IR)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the spectroscopic properties of 2,5-dihydro-1,2,4-oxadiazoles and related isomers. researchgate.netnih.gov Methods like DFT with the B3LYP functional and basis sets such as 6-311G(d,p) are employed to calculate structural, electronic, and spectroscopic data. researchgate.net For Nuclear Magnetic Resonance (NMR) spectra, the gauge-independent atomic orbital (GIAO) method is commonly used to predict chemical shifts (¹H and ¹³C). nih.gov

These computational predictions show good agreement with experimental data and provide valuable insights into the correlation between molecular structure and spectroscopic signatures. nih.gov For instance, in related 1,3,4-oxadiazole (B1194373) derivatives, the ¹³C-NMR signals characteristic of the oxadiazole ring carbons are observed around 85 ppm and 153 ppm, confirming the ring's formation. mdpi.com

In infrared (IR) spectroscopy, theoretical calculations help in assigning the vibrational frequencies observed in experimental spectra. nih.gov Calculated wavenumbers are often slightly higher than experimental values due to the calculations being performed for molecules in the gas phase and the exclusion of anharmonicity. nih.gov Nevertheless, they are crucial for accurate assignments. For example, characteristic IR absorption bands for related 1,3,4-oxadiazoles include C=N stretches around 1635 cm⁻¹ and C-O-C (ring) stretches near 1240 cm⁻¹. mdpi.com These computational and experimental correlations are essential for the structural elucidation of newly synthesized 1,2,4-oxadiazole derivatives. mdpi.comacs.org

Table 3: Predicted and Experimental Spectroscopic Data for Oxadiazole Derivatives

| Spectroscopic Technique | Structural Feature | Typical Experimental Value | Computational Method |

| ¹³C NMR | Oxadiazole Ring Carbon | ~85 ppm mdpi.com | GIAO nih.gov |

| ¹³C NMR | Oxadiazole Ring Carbon | ~153 ppm mdpi.com | GIAO nih.gov |

| ¹H NMR | Aromatic/Heterocyclic Protons | Varies with substitution (e.g., 6.98 - 8.33 ppm) nih.gov | GIAO nih.gov |

| IR Spectroscopy | C=N stretch (ring) | ~1635 cm⁻¹ mdpi.com | DFT/B3LYP researchgate.net |

| IR Spectroscopy | C-O-C stretch (ring) | ~1240 cm⁻¹ mdpi.com | DFT/B3LYP researchgate.net |

| IR Spectroscopy | N-H stretch | ~3176 - 3265 cm⁻¹ nih.gov | DFT/B3LYP nih.gov |

Role of 2,5 Dihydro 1,2,4 Oxadiazoles As Advanced Synthetic Intermediates

Building Blocks for Complex Heterocyclic Systems and Advanced Molecules

2,5-Dihydro-1,2,4-oxadiazoles are key substrates for constructing more intricate molecular frameworks. Their synthesis often involves cycloaddition reactions, which provide a direct route to this heterocyclic core with good control over substitution patterns. For instance, a notable method involves the formal [3+2] cycloaddition of substituted oxazoles with nitrosobenzene (B162901) and its derivatives. oup.comoup.com This reaction proceeds regioselectively, yielding 2-phenyl-2,5-dihydro-1,2,4-oxadiazoles and demonstrating a reliable pathway to this scaffold. oup.comoup.com

Another advanced synthetic approach is the rhodium-catalyzed one-pot, three-component reaction of diazo compounds, nitriles, and nitrosoarenes. researchgate.net This method is valued for its operational simplicity and good functional group tolerance, allowing for the construction of various 2,5-dihydro-1,2,4-oxadiazole derivatives. researchgate.net A transition metal-free [3+2]-cycloaddition of nitroarenes with 2-azaallyl anions under basic conditions has also been reported, further expanding the synthetic toolkit for accessing these intermediates. researchgate.net

Once formed, the this compound ring can participate in further transformations. The fragility of the related 1,2,4-oxadiazole-4-oxide ring, which can undergo cycloreversion, hints at the potential for ring-opening and rearrangement reactions of the dihydro derivatives to access different heterocyclic systems. researchgate.net The reactivity of the dihydro-oxadiazole core allows it to act as a linchpin in multi-step syntheses, enabling the assembly of advanced molecules that would be challenging to produce through other routes.

Table 1: Selected Synthetic Routes to 2,5-Dihydro-1,2,4-oxadiazoles

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Formal [3+2] Cycloaddition | Substituted Oxazoles + Nitrosobenzene | Room Temperature | 2-Phenyl-2,5-dihydro-1,2,4-oxadiazoles | oup.comoup.com |

| Three-Component Reaction | Diazo compounds + Nitriles + Nitrosoarenes | Rhodium catalyst | Substituted 2,5-dihydro-1,2,4-oxadiazoles | researchgate.net |

| [3+2] Cycloaddition | 2-Azaallyl anions + Nitroarenes | Base (e.g., NaOH, LiOtBu) | Substituted 2,5-dihydro-1,2,4-oxadiazoles | researchgate.net |

| Photoredox Catalysis | 2H-Azirines + Nitrosoarenes | Visible Light, Organic Dye Photoredox Catalyst | 2,3,5-Trisubstituted-1,2,4-oxadiazoles | nih.gov |

Precursors to Biologically Relevant Scaffolds and Bioisosteric Replacements in Chemical Synthesis

The 1,2,4-oxadiazole (B8745197) moiety, for which the 2,5-dihydro version is a direct precursor, is a highly regarded pharmacophore in medicinal chemistry. rjptonline.org It is frequently employed as a bioisostere for ester and amide functional groups. nih.govijper.org Bioisosteric replacement is a strategy used in drug design to modify a lead compound's physicochemical properties, such as metabolic stability, solubility, and hydrogen bonding capacity, while retaining or improving its biological activity. rjptonline.orgijper.org The 1,2,4-oxadiazole ring can mimic the hydrogen bond accepting properties of esters and amides, making it an effective substitute to overcome issues like poor metabolic stability associated with these groups. rjptonline.org

The synthesis of 2,5-dihydro-1,2,4-oxadiazoles provides a direct entry point to these valuable scaffolds. By modifying the substituents on the dihydro-oxadiazole ring, chemists can fine-tune the properties of the final molecule to optimize its interaction with biological targets. This has led to the development of numerous compounds with potential therapeutic applications. For example, derivatives of the 1,2,4-oxadiazole core have been investigated as inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer. unifi.it

The versatility of the this compound intermediate allows for its incorporation into a wide range of structures targeting diverse biological pathways. Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of activities, and the dihydro derivatives are crucial intermediates in accessing these end products. nih.govrjptonline.org

Table 2: Bioisosteric Features and Applications of the 1,2,4-Oxadiazole Scaffold

| Bioisosteric Replacement For | Key Properties Mimicked | Example Therapeutic Area of Application | Reference |

|---|---|---|---|

| Ester Group | Hydrogen bond acceptor, dipole moment | General drug design to improve metabolic stability | ijper.org |

| Amide Group | Hydrogen bond acceptor/donor potential, planarity | General drug design to improve metabolic stability | rjptonline.org |

| Carboxylic Acid Group | Can act as a bioisostere, influencing binding and solubility | Anticancer (Carbonic Anhydrase Inhibitors) | nih.govrjptonline.org |

| Carboxamide Group | Planar linker, hydrogen bonding | Multidrug Resistance Reversal | rjptonline.orgunifi.it |

Applications in the Construction of Diverse Chemical Libraries for Research Purposes

The development of chemical libraries containing a wide variety of structurally diverse small molecules is fundamental to modern drug discovery and chemical biology. acs.org 2,5-Dihydro-1,2,4-oxadiazoles are excellent scaffolds for the construction of such libraries. Their synthesis via multi-component or cycloaddition reactions is well-suited for combinatorial chemistry, where different starting materials can be combined to rapidly generate a large number of distinct products. researchgate.net

The utility of these intermediates is enhanced by techniques like solid-phase organic synthesis. acs.org For instance, a synthetic route for 4,5-dihydro-1,2,4-oxadiazoles on a polyethylene (B3416737) glycol (PEG) support has been reported. rjptonline.org Solid-phase synthesis simplifies the purification process and is amenable to automation, making it a powerful tool for building extensive compound libraries. By attaching a starting material to a solid support, a series of reactions can be carried out, with the final this compound-based product being cleaved from the support in the final step. rjptonline.orgacs.org

The ability to easily introduce diversity at multiple positions on the this compound ring allows for the creation of focused libraries designed to probe specific biological targets or broadly diverse collections for high-throughput screening campaigns. The unique structure of these compounds makes them valuable additions to chemical libraries, offering novel three-dimensional shapes and functionalities for biological screening.

Future Research Trajectories in 2,5 Dihydro 1,2,4 Oxadiazole Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 2,5-dihydro-1,2,4-oxadiazoles has traditionally relied on methods such as the 1,3-dipolar cycloaddition of nitriles to nitrile oxides and the cyclization of amidoxime (B1450833) derivatives. nsf.gov However, these methods can be limited by the availability of starting materials. nsf.gov Future research is actively pursuing more efficient and versatile synthetic routes.

A significant area of development is the use of [3+2] cycloaddition reactions. One such novel approach involves the reaction of oxazoles with nitrosobenzene (B162901) and its derivatives, which provides a new route to 2,5-dihydro-1,2,4-oxadiazole heterocycles. oup.com This reaction proceeds with high regioselectivity, which can be explained by a stepwise mechanism involving an imino nitrone intermediate. oup.com The reaction is effective for a range of substituted oxazoles and p-substituted nitrosobenzenes. oup.com

Another innovative and environmentally friendly method is the transition-metal-free net [3+2]-cycloaddition of nitroarenes with 2-azaallyl anions under basic conditions. nsf.govnih.gov This approach is notable as it avoids the use of often unstable and less commercially available nitrosoarenes, instead utilizing readily available nitroarenes. nsf.govnih.gov The reaction is proposed to proceed through a single electron transfer (SET) from the 2-azaallyl anion to the nitroarene, leading to a 2-azaallyl radical that couples with a newly formed nitrosoarene. nsf.govnih.gov This method has been shown to produce a diverse range of 2,5-dihydro-1,2,4-oxadiazoles in good to excellent yields. nsf.govnih.gov

Furthermore, multicomponent reactions are being explored to construct the this compound ring system in a single step. A rhodium-catalyzed one-pot three-component reaction of diazo compounds, nitriles, and nitrosoarenes has been reported. researchgate.net This strategy is advantageous due to its operational simplicity and good functional group tolerance. researchgate.net The mechanism is thought to involve the formation of nitrile ylide intermediates, which then undergo a [3+2]-cycloaddition with nitrosoarenes. researchgate.net

Visible-light-promoted synthesis is also an emerging area. A [3+2]-cycloaddition of 2H-azirines with nitrosoarenes under photoredox catalysis has been developed to prepare this compound derivatives. nsf.govnih.gov

Table 1: Comparison of Novel Synthetic Methodologies for 2,5-Dihydro-1,2,4-oxadiazoles

| Methodology | Key Reactants | Proposed Intermediates | Key Advantages | Reference |

| [3+2] Cycloaddition | Oxazoles and Nitrosoarenes | Imino nitrone | High regioselectivity, new route to the heterocyclic system | oup.com |

| Transition-Metal-Free [3+2] Cycloaddition | Nitroarenes and 2-Azaallyl Anions | 2-Azaallyl radical, Nitrosoarene | Use of readily available starting materials, environmentally friendly | nsf.govnih.gov |

| Rhodium-Catalyzed Three-Component Reaction | Diazo compounds, Nitriles, and Nitrosoarenes | Nitrile ylides | Operational simplicity, good functional group tolerance | researchgate.net |

| Visible-Light-Promoted [3+2] Cycloaddition | 2H-Azirines and Nitrosoarenes | Not specified in detail | Use of visible light, photoredox catalysis | nsf.govnih.gov |

Exploration of Undiscovered Reactivity and Transformation Pathways

The exploration of the inherent reactivity of the this compound ring and its synthetic intermediates is a key area for future research. Understanding the mechanistic pathways of their formation can unveil new chemical transformations.

The intermediates formed during novel synthetic procedures, such as the imino nitrones in the reaction of oxazoles with nitrosoarenes, present opportunities for further investigation. epdf.pubepdf.pub The cyclization of this intermediate leads to the this compound ring, but trapping or diverting this intermediate could lead to the synthesis of other heterocyclic systems.

Similarly, the generation of 2-azaallyl radicals from 2-azaallyl anions via single electron transfer opens up a new realm of radical chemistry. nsf.govnih.gov The reactivity of this radical species could be harnessed for other transformations beyond the cycloaddition to form the this compound ring. The unique reaction mechanism, where a 2-azaallyl anion acts as a super electron donor, suggests potential for other SET-based reactions with different electrophiles. nsf.govnih.gov

The nitrile ylides generated in the rhodium-catalyzed three-component reaction are also versatile intermediates. researchgate.net While their [3+2]-cycloaddition with nitrosoarenes is established, their reactivity with other dipolarophiles could be explored to synthesize a wider array of heterocyclic compounds.

Future research will likely focus on:

Ring-opening reactions: Investigating the stability of the this compound ring under various conditions (e.g., acidic, basic, thermal, photochemical) to explore ring-opening and rearrangement reactions.

Functionalization of the heterocyclic core: Developing methods for the selective functionalization of the carbon and nitrogen atoms of the this compound ring to create diverse derivatives.

Exploiting reactive intermediates: Delving deeper into the chemistry of the intermediates generated during the synthesis of 2,5-dihydro-1,2,4-oxadiazoles to discover new reactions and synthetic applications.

Advanced Computational Modeling for Predictive Chemistry and Material Science Applications

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of 2,5-dihydro-1,2,4-oxadiazoles is expected to grow significantly. Advanced computational modeling can provide deep insights into the structure, properties, and reactivity of these compounds, guiding experimental work and accelerating discovery.

Computational studies have already been employed to elucidate the mechanism of the [3+2] cycloaddition of oxazoles with nitroso compounds, favoring a stepwise mechanism over a concerted one. epdf.pub Theoretical studies can also be used to rationalize the high regioselectivity observed in these reactions. oup.com In the context of cycloaddition reactions involving platinum complexes, computational studies have shown that a stepwise mechanism can be energetically comparable to a concerted pathway. amazonaws.com

Future applications of computational modeling in this area will likely include:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) and other high-level computational methods to model reaction pathways, predict transition state energies, and understand the origins of regio- and stereoselectivity in the synthesis of this compound derivatives.

Prediction of Physicochemical Properties: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity and physicochemical properties of novel this compound derivatives, thereby prioritizing synthetic targets.

Materials Science Applications: The 1,2,4-oxadiazole (B8745197) core is of interest in materials science, for example, in the development of organic light-emitting diodes (OLEDs). Computational modeling can be used to predict the electronic and photophysical properties of new this compound-based materials, guiding the design of compounds with desired characteristics.

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Electrochemistry for Synthesis)

The integration of emerging technologies like flow chemistry and electrochemistry offers significant potential for the synthesis and manufacturing of 2,5-dihydro-1,2,4-oxadiazoles, enabling more efficient, scalable, and sustainable processes.

Flow Chemistry:

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The rhodium-catalyzed three-component reaction to form 2,5-dihydro-1,2,4-oxadiazoles has already been shown to be scalable via flow chemistry. researchgate.net Future research will likely explore the adaptation of other synthetic routes to continuous flow conditions. This could be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

Electrochemistry:

Electrochemical methods offer a green and powerful tool for synthesis, often avoiding the need for chemical oxidants or reductants. The synthesis of 2,5-dihydro-1,2,4-oxadiazoles via the SET activation of nitroarenes by 2-azaallyl anions is a prime candidate for electrochemical investigation. nsf.govnih.gov Electrochemical data has already been instrumental in understanding the reduction potentials of the involved species. nsf.gov Future work could focus on developing direct electrochemical methods for the generation of the key radical intermediates, potentially leading to more controlled and efficient syntheses. The study of the electrochemical reduction of related oxazole (B20620) systems also provides a foundation for developing new synthetic transformations. epdf.pub

The integration of these technologies will not only improve the synthesis of known 2,5-dihydro-1,2,4-oxadiazoles but also enable the exploration of new reaction pathways that may not be accessible under conventional batch conditions.

Q & A

Q. What are the key synthetic strategies for preparing 2,5-Dihydro-1,2,4-oxadiazole derivatives, and how can reaction conditions be optimized for higher yields?

The synthesis of 2,5-Dihydro-1,2,4-oxadiazoles often involves cyclization reactions. For example, amidoximes react with aldehydes under acidic conditions to form intermediates like 1,2,4-oxadiazolines, which are oxidized to oxadiazoles . A detailed protocol involves refluxing amidoxime derivatives (e.g., 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole) with substituted benzaldehydes in absolute ethanol containing glacial acetic acid, followed by solvent evaporation and crystallization. Yields (~65%) depend on reaction time, solvent choice, and temperature control during cyclization .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

- IR spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹).

- NMR spectroscopy : <sup>1</sup>H NMR identifies substituent environments (e.g., aromatic protons), while <sup>13</sup>C NMR detects carbonyl or nitrile carbons.

- X-ray crystallography : Resolves bond angles and ring conformation (e.g., dihedral angles between oxadiazole and phenyl rings) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of this compound-based energetic materials?

Density Functional Theory (DFT) calculations predict detonation velocity (D) and pressure (P) by analyzing heat of formation and molecular density. For instance, Gaussian 03 software was used to evaluate compounds combining 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties, achieving D = 9046 m/s and P = 37.4 GPa, outperforming RDX . Multiwfn software further visualizes electrostatic potential surfaces to assess stability and reactivity .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations (e.g., substituent electronegativity) or assay conditions. For example:

- Anticancer activity : 3,5-D diaryl derivatives reduced tumor weight by 40% in mice via apoptosis induction, linked to electron-withdrawing groups enhancing cellular uptake .

- Anti-Alzheimer activity : Derivatives with pyridyl substituents inhibited acetylcholinesterase (IC50 = 0.0158 μM) by mimicking donepezil’s binding mode .

Methodological consistency (e.g., standardized cell lines, dose ranges) and comparative SAR studies are critical for resolving contradictions .

Q. How can regioselectivity challenges in bis-1,2,4-oxadiazole synthesis be mitigated?

Bis-oxadiazoles are synthesized via Staudinger/aza-Wittig reactions using diaminoglyoxime and trifluoroacetic anhydride. Regioselectivity is controlled by:

- Steric effects : Bulky substituents favor formation of 3,5-disubstituted isomers.

- Catalytic additives : Triethylamine enhances cyclization efficiency in polar aprotic solvents (e.g., DMF) .

Methodological and Analytical Challenges

Q. What are the best practices for evaluating the metabolic stability of this compound derivatives in drug discovery?

- In vitro assays : Use liver microsomes or hepatocytes to measure half-life (t1/2) and intrinsic clearance (Clint).

- LC-MS/MS : Quantifies metabolite formation (e.g., hydroxylation or glucuronidation).

- Computational ADME prediction : Tools like SwissADME assess logP and cytochrome P450 interactions, critical for optimizing oxadiazole’s metabolic resistance .

Q. How can researchers leverage 1,2,4-oxadiazole’s bioisosteric properties to improve pharmacokinetics?

The oxadiazole ring serves as a bioisostere for ester or amide groups, enhancing metabolic stability. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.